molecular formula C15H10Cl2O2 B14147198 2,6-Dichloro-2'-hydroxychalcone CAS No. 73110-44-8

2,6-Dichloro-2'-hydroxychalcone

Cat. No.: B14147198
CAS No.: 73110-44-8
M. Wt: 293.1 g/mol
InChI Key: DBQYHWPRRQKNKQ-UHFFFAOYSA-N
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Description

2,6-Dichloro-2’-hydroxychalcone is a synthetic chalcone derivative with the molecular formula C15H10Cl2O2 and a molecular weight of 293.152 g/mol . Chalcones are a class of flavonoid compounds known for their diverse biological activities and structural versatility. This particular compound is characterized by the presence of two chlorine atoms at the 2 and 6 positions and a hydroxyl group at the 2’ position on the chalcone backbone.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,6-Dichloro-2’-hydroxychalcone typically involves the Claisen-Schmidt condensation reaction between 2,6-dichlorobenzaldehyde and 2’-hydroxyacetophenone . The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium hydroxide in an ethanol or methanol solvent. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the desired product precipitates out.

Industrial Production Methods: While specific industrial production methods for 2,6-Dichloro-2’-hydroxychalcone are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions: 2,6-Dichloro-2’-hydroxychalcone undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

    Oxidation: Flavones and flavanones.

    Reduction: Dihydrochalcones.

    Substitution: Various substituted chalcones depending on the nucleophile used.

Mechanism of Action

The biological activity of 2,6-Dichloro-2’-hydroxychalcone is primarily attributed to its ability to interact with various molecular targets and pathways. It can modulate enzyme activity, inhibit cell proliferation, and induce apoptosis in cancer cells . The compound’s hydroxyl and chloro groups play a crucial role in its binding affinity and specificity towards different biological targets.

Comparison with Similar Compounds

  • 2-Hydroxychalcone
  • 4-Hydroxychalcone
  • 2’-Hydroxychalcone
  • 4,5’-Dichloro-2’-hydroxychalcone
  • 2,4-Dimethoxy-2’-hydroxychalcone
  • 3,4’-Dimethoxy-2-hydroxychalcone

Comparison: 2,6-Dichloro-2’-hydroxychalcone is unique due to the presence of two chlorine atoms, which enhance its reactivity and biological activity compared to other chalcones . The specific positioning of the chloro and hydroxyl groups also contributes to its distinct chemical and physical properties, making it a valuable compound for various scientific and industrial applications.

Properties

CAS No.

73110-44-8

Molecular Formula

C15H10Cl2O2

Molecular Weight

293.1 g/mol

IUPAC Name

3-(2,6-dichlorophenyl)-1-(2-hydroxyphenyl)prop-2-en-1-one

InChI

InChI=1S/C15H10Cl2O2/c16-12-5-3-6-13(17)10(12)8-9-15(19)11-4-1-2-7-14(11)18/h1-9,18H

InChI Key

DBQYHWPRRQKNKQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C(=O)C=CC2=C(C=CC=C2Cl)Cl)O

Origin of Product

United States

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